Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester
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Overview
Description
1’-(TERT-BUTOXYCARBONYL)SPIRO[INDENE-1,4’-PIPERIDINE]-3-CARBOXYLIC ACID is a spirocyclic compound that features a unique structure combining an indene and a piperidine ring
Preparation Methods
The synthesis of 1’-(TERT-BUTOXYCARBONYL)SPIRO[INDENE-1,4’-PIPERIDINE]-3-CARBOXYLIC ACID typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and piperidine derivatives.
Spirocyclization: The key step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved using a Lewis acid catalyst to promote the cyclization of an intermediate compound.
Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis. After the desired transformations, the Boc group can be removed under acidic conditions to yield the final product.
Industrial production methods may involve optimizing these steps for higher yields and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1’-(TERT-BUTOXYCARBONYL)SPIRO[INDENE-1,4’-PIPERIDINE]-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the indene or piperidine rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(TERT-BUTOXYCARBONYL)SPIRO[INDENE-1,4’-PIPERIDINE]-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in the development of novel therapeutics targeting specific receptors or enzymes.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of spirocyclic frameworks found in natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as proteins or nucleic acids, to understand its potential biological activities.
Industrial Applications: The compound can be used in the development of new materials or as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1’-(TERT-BUTOXYCARBONYL)SPIRO[INDENE-1,4’-PIPERIDINE]-3-CARBOXYLIC ACID exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for certain targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
1’-(TERT-BUTOXYCARBONYL)SPIRO[INDENE-1,4’-PIPERIDINE]-3-CARBOXYLIC ACID can be compared with other spirocyclic compounds, such as:
1’-(TERT-BUTOXYCARBONYL)SPIRO[CHROMAN-2,4’-PIPERIDINE]-4-CARBOXYLIC ACID: This compound features a chroman ring instead of an indene ring, which may result in different biological activities and chemical reactivity.
1’-(TERT-BUTOXYCARBONYL)SPIRO[ISOQUINOLINE-1,4’-PIPERIDINE]: The isoquinoline ring provides a different aromatic system, potentially altering the compound’s pharmacological properties.
1’-(TERT-BUTOXYCARBONYL)SPIRO[CHROMAN-2,4’-PIPERIDINE]-7-CARBOXYLIC ACID: This compound has a different substitution pattern on the chroman ring, which can affect its chemical and biological behavior.
The uniqueness of 1’-(TERT-BUTOXYCARBONYL)SPIRO[INDENE-1,4’-PIPERIDINE]-3-CARBOXYLIC ACID lies in its specific combination of the indene and piperidine rings, which may confer distinct properties compared to other spirocyclic compounds.
Properties
Molecular Formula |
C19H22NO4- |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,12H,8-11H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
JIXCGOZFMCOYSW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)[O-] |
Origin of Product |
United States |
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